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Compound of Interest

Compound Name: T-1095A

Cat. No.: B1681200 Get Quote

Technical Support Center: T-1095A
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers, scientists, and drug development professionals using T-1095A in their

experiments. T-1095 is a prodrug that is metabolized to its active form, T-1095A, a potent

inhibitor of Sodium-Glucose Cotransporters (SGLTs).

Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of T-1095A?

A1: T-1095A is a dual inhibitor of Sodium-Glucose Cotransporter 1 (SGLT1) and Sodium-

Glucose Cotransporter 2 (SGLT2).[1][2] SGLT2 is primarily responsible for glucose

reabsorption in the kidneys, while SGLT1 is found in the small intestine and, to a lesser extent,

in the kidneys.[3] By inhibiting these transporters, T-1095A blocks glucose reabsorption,

leading to increased urinary glucose excretion and a reduction in blood glucose levels.[1]

Q2: What is the selectivity profile of T-1095A for SGLT1 versus SGLT2?

A2: T-1095A is a dual inhibitor, but it shows higher potency for SGLT2 compared to SGLT1.

The IC50 values for T-1095 (the prodrug) against human SGLT1 and SGLT2 are approximately

22.8 µM and 2.3 µM, respectively, indicating about a 10-fold greater selectivity for SGLT2.[1][2]

Q3: What are the expected on-target effects of T-1095A in my experiments?
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A3: In in vivo experiments, particularly in diabetic animal models, you should expect to see a

dose-dependent increase in urinary glucose excretion, a reduction in blood glucose levels, and

a decrease in HbA1c with long-term treatment.[1] In cell-based assays using cells expressing

SGLT1 or SGLT2, you should observe inhibition of sodium-dependent glucose uptake.

Q4: Are there known off-target effects for T-1095A?

A4: Currently, there is limited publicly available information on the off-target effects of T-1095A
on proteins other than SGLT1 and SGLT2. However, "off-target" effects in an experiment can

also arise from the inhibition of SGLT1 in tissues other than the kidney, which might be

unexpected depending on the experimental design. For example, inhibition of SGLT1 in the

gastrointestinal tract can affect glucose absorption. It is crucial to consider the expression of

both SGLT1 and SGLT2 in your experimental system.

Troubleshooting Guide
This guide addresses specific issues that you may encounter during your experiments with T-
1095A.
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Issue Potential Cause Troubleshooting Steps

Inconsistent or no effect on

blood glucose in animal

models.

1. Incorrect Dosing or

Administration: T-1095 is orally

active and is metabolized to T-

1095A.[1] Improper formulation

or route of administration may

affect bioavailability. 2. Animal

Model Variability: The diabetic

phenotype and severity can

vary between individual

animals and models. 3. Timing

of Measurement: The effect on

blood glucose is dependent on

the timing of administration

and feeding status.

1. Verify Dosing Regimen:

Ensure the correct dose,

formulation, and oral gavage

technique are used. Refer to

published studies for effective

dose ranges (e.g., 3-30 mg/kg

in diabetic animals).[1] 2.

Characterize Animal Model:

Ensure that the diabetic

phenotype of your animal

model is well-characterized

and consistent. 3. Standardize

Measurement Times: Measure

blood glucose at consistent

time points relative to T-1095A

administration and feeding.

Unexpected cellular toxicity in

in vitro assays.

1. High Concentration of T-

1095A: At very high

concentrations, compounds

can exhibit non-specific

effects. 2. Off-Target

Cytotoxicity: T-1095A may

have unknown off-target

effects that lead to cell death.

3. Solvent Toxicity: The vehicle

(e.g., DMSO) used to dissolve

T-1095A may be toxic to the

cells at the final concentration

used.

1. Perform a Dose-Response

Curve: Determine the IC50 for

SGLT inhibition and use

concentrations in this range.

Include a cytotoxicity assay

(e.g., MTT or LDH assay) in

parallel. 2. Use Control

Compounds: Compare the

effects of T-1095A to a well-

characterized SGLT2-selective

inhibitor (e.g., dapagliflozin)

and a non-specific inhibitor

(e.g., phlorizin). 3. Test Vehicle

Control: Ensure the final

concentration of the solvent

does not exceed a non-toxic

level (typically <0.1% for

DMSO).
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Variability in glucose uptake

inhibition in cell-based assays.

1. Cell Line Issues: The

expression level of SGLT1 or

SGLT2 may be unstable or low

in your cell line. 2. Assay

Conditions: Glucose uptake is

sensitive to sodium

concentration, temperature,

and incubation time. 3.

Competition from Endogenous

Glucose: Glucose in the cell

culture medium can compete

with the labeled glucose

analog.

1. Validate Cell Line: Regularly

verify the expression of the

target SGLT using RT-PCR or

Western blotting.[4] 2.

Optimize Assay Parameters:

Ensure consistent sodium

concentrations in your buffers,

and optimize incubation times

and temperature. 3. Glucose

Starvation: Briefly starve cells

of glucose before the uptake

assay to enhance the signal.[5]

Results suggest off-target

effects.

1. SGLT1 Inhibition: The

observed effect may be due to

the inhibition of SGLT1, which

might be an "off-target" in the

context of an SGLT2-focused

experiment. 2. Unknown

Molecular Interactions: T-

1095A may be interacting with

other proteins.

1. Use Selective Inhibitors:

Compare the effects of T-

1095A with highly selective

SGLT2 inhibitors and SGLT1

inhibitors to dissect the

contribution of each isoform. 2.

Control Experiments: In cell-

based assays, use a parental

cell line that does not express

the target SGLT to identify

non-SGLT mediated effects. 3.

Broad-Panel Screening: If

significant off-target effects are

suspected, consider a broader

pharmacological screen (e.g.,

kinase panel, receptor binding

panel).

Data Presentation
Table 1: In Vitro Potency of T-1095
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Compound Target IC50 (µM) Reference

T-1095 Human SGLT1 22.8 [1][2]

T-1095 Human SGLT2 2.3 [1][2]

Experimental Protocols
1. In Vitro SGLT Inhibition Assay using a Fluorescent Glucose Analog

This protocol is adapted from methods using 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-

yl)Amino)-2-Deoxyglucose) to measure glucose uptake in cells expressing SGLT1 or SGLT2.[4]

[5][6]

Cell Culture:

Culture HEK293 cells stably expressing human SGLT1 or SGLT2 in DMEM supplemented

with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).

Seed cells in a 96-well black, clear-bottom plate and grow to confluence.

Glucose Uptake Assay:

Wash the cells twice with a pre-warmed Krebs-Ringer-HEPES (KRH) buffer (containing

NaCl).

For non-specific uptake control, use a sodium-free KRH buffer (replace NaCl with choline

chloride).

Pre-incubate the cells for 15-30 minutes at 37°C with KRH buffer containing various

concentrations of T-1095A or vehicle control.

Initiate glucose uptake by adding 2-NBDG to a final concentration of 100-200 µM.

Incubate for 30-60 minutes at 37°C.

Terminate the uptake by aspirating the medium and washing the cells three times with ice-

cold KRH buffer.
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Lyse the cells with a suitable lysis buffer.

Measure the fluorescence of the cell lysates using a fluorescence plate reader (excitation

~485 nm, emission ~535 nm).

Data Analysis:

Subtract the background fluorescence from wells without cells.

Calculate the percentage of inhibition for each T-1095A concentration relative to the

SGLT-specific uptake (Total Uptake - Non-specific Uptake).

Plot the percentage of inhibition against the logarithm of the compound concentration and

fit the data to a four-parameter logistic equation to determine the IC50 value.

2. In Vivo Assessment of SGLT Inhibition by Measuring Urinary Glucose Excretion in Mice

This protocol describes the measurement of urinary glucose excretion in a diabetic mouse

model treated with an SGLT inhibitor.[7][8]

Animal Model:

Use a diabetic mouse model (e.g., db/db mice or streptozotocin-induced diabetic mice).

Acclimatize the animals to metabolic cages for several days before the experiment.

Drug Administration and Urine Collection:

Administer T-1095 (formulated in a suitable vehicle, e.g., 0.5% methylcellulose) or vehicle

control by oral gavage.

Place the mice in metabolic cages immediately after administration.

Collect urine over a defined period (e.g., 24 hours). Ensure free access to food and water.

Sample Processing and Analysis:

At the end of the collection period, measure the total urine volume for each mouse.
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Centrifuge the urine samples to pellet any debris.

Measure the glucose concentration in the urine supernatant using a commercial glucose

oxidase assay kit or a urine test strip for a semi-quantitative measurement.[9]

Data Analysis:

Calculate the total amount of glucose excreted per mouse by multiplying the urine glucose

concentration by the total urine volume.

Normalize the urinary glucose excretion to the body weight of the animal.

Compare the urinary glucose excretion between the T-1095-treated group and the vehicle-

treated group using appropriate statistical tests.
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Caption: Mechanism of T-1095A action on SGLT1 and SGLT2.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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